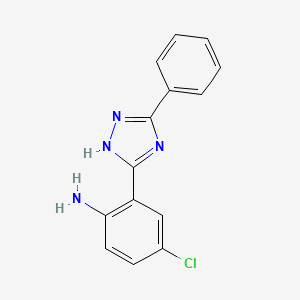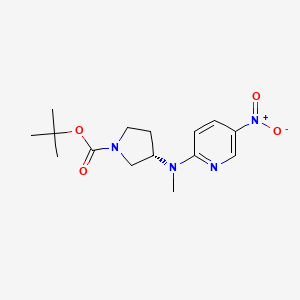
(R)-1-Boc-piperidine-3-carboxylic acid phenylamide
描述
®-1-Boc-piperidine-3-carboxylic acid phenylamide is a compound that belongs to the class of amides It is characterized by the presence of a piperidine ring, a carboxylic acid group, and a phenylamide group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of ®-1-Boc-piperidine-3-carboxylic acid phenylamide typically involves the coupling of ®-1-Boc-piperidine-3-carboxylic acid with phenylamine. The reaction is usually carried out in the presence of coupling reagents such as carbodiimides or uronium salts to facilitate the formation of the amide bond . The reaction conditions often include the use of an organic solvent like dichloromethane or dimethylformamide, and the reaction is performed at room temperature or slightly elevated temperatures.
Industrial Production Methods
In an industrial setting, the production of ®-1-Boc-piperidine-3-carboxylic acid phenylamide may involve large-scale synthesis using automated reactors and continuous flow processes. The use of efficient catalysts and optimized reaction conditions ensures high yield and purity of the final product .
化学反应分析
Types of Reactions
®-1-Boc-piperidine-3-carboxylic acid phenylamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the amide group to an amine.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and electrophiles like halogens for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce amines .
科学研究应用
®-1-Boc-piperidine-3-carboxylic acid phenylamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Medicine: It is explored for its potential use in drug development and as a building block for pharmaceuticals.
Industry: The compound is used in the production of specialty chemicals and materials.
作用机制
The mechanism of action of ®-1-Boc-piperidine-3-carboxylic acid phenylamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular pathways and targets are still under investigation, but it is believed to involve modulation of cellular signaling pathways .
相似化合物的比较
Similar Compounds
Phenylamides: Compounds like metalaxyl and mefenoxam share structural similarities with ®-1-Boc-piperidine-3-carboxylic acid phenylamide.
Carboxylic Acid Amides: Other carboxylic acid amides, such as dimethomorph and mandipropamid, also exhibit similar chemical properties.
Uniqueness
®-1-Boc-piperidine-3-carboxylic acid phenylamide is unique due to its specific combination of a piperidine ring, a Boc-protected amine, and a phenylamide group. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications .
属性
分子式 |
C17H24N2O3 |
|---|---|
分子量 |
304.4 g/mol |
IUPAC 名称 |
tert-butyl (3R)-3-(phenylcarbamoyl)piperidine-1-carboxylate |
InChI |
InChI=1S/C17H24N2O3/c1-17(2,3)22-16(21)19-11-7-8-13(12-19)15(20)18-14-9-5-4-6-10-14/h4-6,9-10,13H,7-8,11-12H2,1-3H3,(H,18,20)/t13-/m1/s1 |
InChI 键 |
SFONCSRRVMNMHT-CYBMUJFWSA-N |
手性 SMILES |
CC(C)(C)OC(=O)N1CCC[C@H](C1)C(=O)NC2=CC=CC=C2 |
规范 SMILES |
CC(C)(C)OC(=O)N1CCCC(C1)C(=O)NC2=CC=CC=C2 |
产品来源 |
United States |
Synthesis routes and methods I
Procedure details











Synthesis routes and methods II
Procedure details






体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![4-Chloro-6-methoxy-7-[2-(1,2,3-triazol-1-yl)ethoxy]quinazoline](/img/structure/B8289140.png)



![Ethanone,1-[4-[(3-amino-4-pyridinyl)amino]phenyl]-](/img/structure/B8289191.png)



![2-[(2-Oxopiperazin-1-yl)methyl]indane-5-carbonitrile](/img/structure/B8289218.png)





